![molecular formula C25H40BrN2O6P B11822526 tert-butyl (2S)-5-[[3-bromo-5-(diethoxyphosphorylmethyl)phenyl]methyl]-2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate](/img/structure/B11822526.png)
tert-butyl (2S)-5-[[3-bromo-5-(diethoxyphosphorylmethyl)phenyl]methyl]-2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl (2S)-5-[[3-bromo-5-(diethoxyphosphorylmethyl)phenyl]methyl]-2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate: is a complex organic compound that features a variety of functional groups, including bromine, phosphonate, and imidazolidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-5-[[3-bromo-5-(diethoxyphosphorylmethyl)phenyl]methyl]-2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate typically involves multi-step organic reactions. The process may include:
Formation of the imidazolidine ring: This can be achieved through the cyclization of appropriate amine and carbonyl precursors.
Introduction of the bromine and phosphonate groups: These functional groups can be introduced via electrophilic aromatic substitution and phosphorylation reactions, respectively.
Final coupling and protection steps: The tert-butyl and other protecting groups are added to stabilize the compound and enhance its solubility and reactivity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
tert-butyl (2S)-5-[[3-bromo-5-(diethoxyphosphorylmethyl)phenyl]methyl]-2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The bromine atom can be substituted with other nucleophiles to create a wide range of derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could produce a variety of functionalized imidazolidine compounds.
Scientific Research Applications
tert-butyl (2S)-5-[[3-bromo-5-(diethoxyphosphorylmethyl)phenyl]methyl]-2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of biological pathways.
Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: In the development of new materials with unique properties.
Mechanism of Action
The mechanism by which tert-butyl (2S)-5-[[3-bromo-5-(diethoxyphosphorylmethyl)phenyl]methyl]-2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate exerts its effects would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating signal transduction pathways.
Altering cellular processes: Affecting cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar compounds to tert-butyl (2S)-5-[[3-bromo-5-(diethoxyphosphorylmethyl)phenyl]methyl]-2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate include other imidazolidine derivatives and brominated phosphonates. These compounds may share similar chemical properties but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct reactivity and biological effects.
Conclusion
This compound: is a versatile compound with potential applications in various scientific fields. Its unique structure allows for a wide range of chemical reactions and interactions, making it a valuable target for research and development.
Properties
Molecular Formula |
C25H40BrN2O6P |
|---|---|
Molecular Weight |
575.5 g/mol |
IUPAC Name |
tert-butyl (2S)-5-[[3-bromo-5-(diethoxyphosphorylmethyl)phenyl]methyl]-2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate |
InChI |
InChI=1S/C25H40BrN2O6P/c1-10-32-35(31,33-11-2)16-18-12-17(13-19(26)14-18)15-20-21(29)27(9)22(24(3,4)5)28(20)23(30)34-25(6,7)8/h12-14,20,22H,10-11,15-16H2,1-9H3/t20?,22-/m0/s1 |
InChI Key |
ORVKBYPBRNLDMD-IAXKEJLGSA-N |
Isomeric SMILES |
CCOP(=O)(CC1=CC(=CC(=C1)CC2C(=O)N([C@@H](N2C(=O)OC(C)(C)C)C(C)(C)C)C)Br)OCC |
Canonical SMILES |
CCOP(=O)(CC1=CC(=CC(=C1)CC2C(=O)N(C(N2C(=O)OC(C)(C)C)C(C)(C)C)C)Br)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2,2-difluoroacetic acid](/img/structure/B11822455.png)
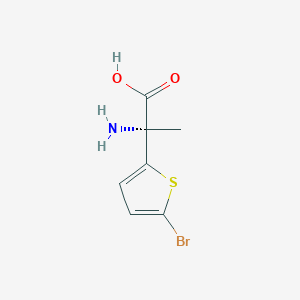
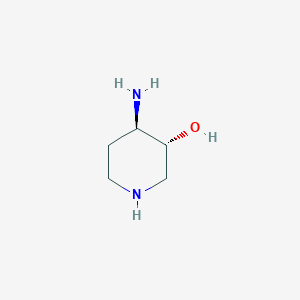

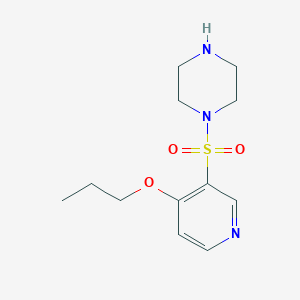
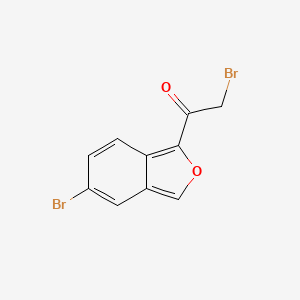
![ethyl 7-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B11822492.png)
![(R)-N-[1-(4-bromophenyl)ethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11822500.png)
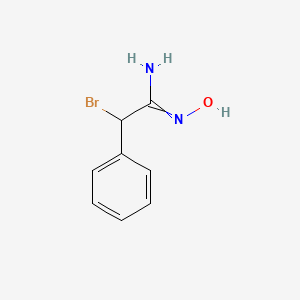
![Tert-butyl 6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B11822514.png)

![3-Bromo-2-[4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B11822531.png)

![4-Bromotricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-2-one](/img/structure/B11822545.png)
